Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is an organic compound with the chemical formula C14H18BClO4. It is a boronic ester derivative, commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the field of organic chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the formation of useful glycosyl donors and ligands .
Mode of Action
It is known that similar compounds are used for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate might interact with its targets by donating a boron atom, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
Given its potential role in phosphitylation, it may be involved in various biochemical reactions where phosphitylation is a key step .
Pharmacokinetics
Its physical and chemical properties such as density (1149 g/mL at 25ºC), boiling point (815-82ºC at 13 mm Hg), and vapor pressure (257mmHg at 25°C) suggest that it might have good bioavailability .
Result of Action
Given its potential role in phosphitylation, it may lead to the formation of new compounds through the addition of a phosphite group .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity with water could potentially affect its stability and efficacy . Therefore, it is crucial to store this compound in a cool, dry place, away from water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate typically involves the reaction of 4-chloro-2-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to higher yields and purity. The process involves the use of high-purity reagents and solvents to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Phenols: Formed from the oxidation of the boronic ester group.
Alcohols: Formed from the reduction of the ester group.
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in various organic transformations.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A boronic ester with a pyridine ring, used in the synthesis of heterocyclic compounds.
Uniqueness
Methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is unique due to its combination of a boronic ester and a chloro-substituted benzoate group. This structure provides enhanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Properties
IUPAC Name |
methyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)11-8-9(16)6-7-10(11)12(17)18-5/h6-8H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZQWQWFBRYPLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.